Cas no 64017-82-9 (Propanamide, N-(1-methylethyl)-3-[(phenylmethyl)amino]-)

Propanamide, N-(1-methylethyl)-3-[(phenylmethyl)amino]- structure
64017-82-9 structure
Product Name:Propanamide, N-(1-methylethyl)-3-[(phenylmethyl)amino]-
CAS No:64017-82-9
MF:C13H20N2O
MW:220.310703277588
CID:1666400
PubChem ID:20342452
Update Time:2025-04-21

Propanamide, N-(1-methylethyl)-3-[(phenylmethyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-(1-methylethyl)-3-[(phenylmethyl)amino]-
    • AKOS009380923
    • 3-(benzylamino)-N-isopropylpropanamide
    • N-(1-Methylethyl)-3-[(phenylmethyl)amino]propanamide
    • 64017-82-9
    • DTXSID601220512
    • Inchi: 1S/C13H20N2O/c1-11(2)15-13(16)8-9-14-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,15,16)
    • InChI Key: CLUBCPGIRNYAGX-UHFFFAOYSA-N
    • SMILES: O=C(CCNCC1C=CC=CC=1)NC(C)C

Computed Properties

  • Exact Mass: 220.1577
  • Monoisotopic Mass: 220.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13
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